NSC 89275-d12
Description
Overview of Benzo[ghi]perylene-d12 in Advanced Analytical and Environmental Studies
Benzo[ghi]perylene-d12 is a deuterated form of Benzo[ghi]perylene (B138134), a high-molecular-weight PAH consisting of six fused benzene (B151609) rings. hpc-standards.com This compound is a common product of incomplete combustion and serves as a marker for anthropogenic environmental contamination. pubcompare.ai Benzo[ghi]perylene-d12, with its 12 deuterium (B1214612) atoms, has a distinct molecular weight compared to its native form, allowing for clear differentiation in mass spectrometric analyses. lgcstandards.com
In advanced analytical and environmental studies, Benzo[ghi]perylene-d12 is primarily used as an internal standard for the quantification of Benzo[ghi]perylene and other similar PAHs in a variety of complex matrices, including:
Water ajol.info
Sediment mdpi.com
Soil hpc-standards.com
Food samples s4science.atthermofisher.comshimadzu.com
Biological tissues thermofisher.com
Its application is critical for ensuring the accuracy and reliability of data in environmental monitoring programs and research studies focused on the distribution, fate, and transport of PAHs. hpc-standards.com For instance, it has been utilized in studies assessing PAH levels in industrial harbor sediments, urban and suburban air, and even in the analysis of PAHs in smoked food products. mdpi.combioline.org.brshimadzu.com The use of Benzo[ghi]perylene-d12 helps researchers and regulatory bodies to obtain high-quality data, which is essential for risk assessment and the development of effective environmental protection strategies. hpc-standards.com
Table 1: Properties of Benzo[ghi]perylene-d12
| Property | Value |
|---|---|
| Chemical Formula | C₂₂D₁₂ isotope.com |
| Labeled CAS Number | 93951-66-7 isotope.com |
| Unlabeled CAS Number | 191-24-2 isotope.com |
| Molecular Weight | 288.41 isotope.com |
| Appearance | Solid pubcompare.ai |
Table 2: Common Analytical Techniques Utilizing Benzo[ghi]perylene-d12
| Analytical Technique | Application |
|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and quantification of PAHs in environmental samples. hpc-standards.commdpi.com |
| Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Enhanced selectivity and sensitivity for complex matrices. shimadzu.com |
| High-Performance Liquid Chromatography (HPLC) | Separation of PAHs, often coupled with fluorescence or MS detection. helcom.fi |
Principle of Isotope Dilution Mass Spectrometry (IDMS) in PAH Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision in the quantification of chemical compounds. The principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte, such as Benzo[ghi]perylene-d12, to the sample at the beginning of the analytical process. researchgate.net This labeled compound, often referred to as an internal standard, behaves chemically and physically identically to the native analyte throughout the extraction, cleanup, and analysis steps.
By measuring the ratio of the native analyte to the isotopically labeled internal standard using a mass spectrometer, any losses of the analyte during sample preparation can be accurately accounted for. This is because both the native and labeled compounds will be lost in the same proportion. The use of deuterated analogues like Benzo[a]pyrene-d12 as internal standards is a well-established practice in PAH analysis, and the same principles apply to Benzo[ghi]perylene-d12. researchgate.net
Application as a Surrogate Standard in Sample Preparation
In many analytical methods, Benzo[ghi]perylene-d12 is added to samples before extraction and cleanup to act as a surrogate standard. lgcstandards.com This allows for the assessment of the efficiency of the entire sample preparation process.
The recovery of the surrogate standard provides a direct measure of the effectiveness of the extraction method for the target PAHs from the sample matrix. Different matrices, such as soil, water, food, and biological tissues, can present unique challenges to the extraction process. For instance, in the analysis of PAHs in herbal medicines, which have complex matrices, a deuterated internal standard like Benzo[ghi]perylene-d12 is crucial for ensuring accurate quantification. nih.gov Similarly, in the analysis of cosmetic products, the use of a deuterated internal standard can compensate for matrix enhancement effects. nih.gov
Research has demonstrated the use of deuterated PAHs as surrogates in a variety of matrices. For example, in the analysis of PAHs in plant leaves, deuterated compounds including perylene-d12 were used to assess extraction recoveries. mdpi.com In the analysis of home meal replacement products, chrysene-d12 and benzo[a]pyrene-d12 were used as internal standards to achieve accuracy ranging from 80.03% to 119.65%. nih.gov The recovery of surrogate standards is a key quality control parameter, with acceptable recovery ranges often stipulated by regulatory methods.
Table 1: Recovery of Deuterated PAH Surrogates in Various Matrices
| Matrix | Surrogate Standard | Recovery Range (%) | Analytical Method |
|---|---|---|---|
| Herbal Medicines | Benzo[g,h,i]perylene-d12 | 66.4–104.7 | GC-MS/MS |
| Cosmetics | 16 PAH internal standard mixture | 87.40–120.44 | GC-MS/MS |
| Home Meal Replacement Products | Chrysene-d12, Benzo[a]pyrene-d12 | 81.09–116.42 | GC-MS |
| Spiked Water Samples | Acenaphthene, Fluorene, Fluoranthene, Pyrene, Benzo[k]fluoranthene, Perylene, Indeno[1,2,3-cd]fluoranthene, and Benzo[ghi]perylene | 79.87–95.67 | GC × GC-TOFMS |
Complex sample matrices can interfere with the analysis of target compounds, leading to either suppression or enhancement of the analytical signal. nih.govnih.gov This phenomenon is known as the matrix effect. thermofisher.com By adding Benzo[ghi]perylene-d12 at the beginning of the sample preparation, any matrix effects that influence the native Benzo[ghi]perylene will also affect its deuterated counterpart in a similar manner. thermofisher.com This allows for the correction of these effects, leading to more accurate results. Signal drift, which can occur during a long sequence of analyses, can also be corrected for using an internal standard. thermofisher.com
Application as an Internal Standard in Chromatographic Analysis
In addition to its role as a surrogate standard, Benzo[ghi]perylene-d12 is also widely used as an internal standard in chromatographic analysis, particularly in gas chromatography-mass spectrometry (GC-MS). mdpi.comhpst.czrestek.comresearchgate.netresearchgate.net
In internal standard calibration, a constant amount of the internal standard, such as Benzo[ghi]perylene-d12, is added to all calibration standards and samples. mdpi.coms4science.at A calibration curve is then constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. s4science.atresearchgate.net When analyzing an unknown sample, the same ratio is measured, and the concentration of the analyte is determined from the calibration curve. This method corrects for variations in injection volume and instrument response, leading to improved precision and accuracy. s4science.atgcms.cz
The performance of analytical methods using Benzo[ghi]perylene-d12 as an internal standard in GC-MS and GC-MS/MS is typically evaluated based on several key parameters, including linearity, sensitivity (limits of detection and quantification), and precision.
Studies have consistently demonstrated the excellent performance of these methods. For example, a GC-MS/MS method for the determination of PAHs in herbal medicines, using Benzo[ghi]perylene-d12 as an internal standard, showed good linearity with correlation coefficients (R²) greater than 0.998. nih.gov The limits of quantification (LOQs) for the eight PAHs investigated were in the range of 0.26 to 1.11 μg/kg. nih.gov Similarly, a GC-MS/MS method for PAHs in cosmetic products achieved LOQs in the range of 0.05–0.2 mg/kg. nih.gov
Table 2: Performance Data for PAH Analysis using Deuterated Internal Standards with GC-MS/MS
| Matrix | Internal Standard | Linearity (R²) | Limit of Quantification (LOQ) |
|---|---|---|---|
| Herbal Medicines | Benzo[g,h,i]perylene-d12 | > 0.998 | 0.26–1.11 μg/kg |
| Cosmetics | 16 PAH internal standard mixture | Not specified | 0.05–0.2 mg/kg |
| Home Meal Replacement Products | Chrysene-d12, Benzo[a]pyrene-d12 | > 0.99 | 0.09–0.44 μg/kg |
| Spiked Water Samples | Acenaphthene, Fluorene, Fluoranthene, Pyrene, Benzo[k]fluoranthene, Perylene, Indeno[1,2,3-cd]fluoranthene, and Benzo[ghi]perylene | > 0.98 | 0.05–3.14 µg/L |
Structure
3D Structure
Properties
IUPAC Name |
1,2,4,5,7,8,10,11,13,14,15,22-dodecadeuteriohexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4,6,9,12,15,17(22),18,20-undecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12/c1-3-13-7-9-15-11-12-16-10-8-14-4-2-6-18-17(5-1)19(13)21(15)22(16)20(14)18/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFAGKUZYNFMBN-AQZSQYOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=CC=CC5=C4C6=C(C=C5)C=CC(=C36)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=C3C(=C1[2H])C4=C(C(=C(C5=C4C6=C(C(=C5[2H])[2H])C(=C(C(=C36)C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40894066 | |
| Record name | benzo[ghi]perylene-D12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40894066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93951-66-7 | |
| Record name | benzo[ghi]perylene-D12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40894066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Environmental Fate and Transport Research Utilizing Benzo Ghi Perylene D12
Source Apportionment of Environmental PAHs
Benzo[ghi]perylene-d12 is instrumental in studies that aim to identify and quantify the various sources of PAHs in the environment. The accurate measurement of Benzo[ghi]perylene (B138134), a high molecular weight PAH primarily formed during combustion, is crucial for these assessments. psu.eduijert.org
Compound-Specific Radiocarbon Analysis (CSRA) for Source Discrimination
Compound-Specific Radiocarbon Analysis (CSRA) is a powerful technique used to distinguish between fossil and contemporary carbon sources in environmental samples. copernicus.org By measuring the natural abundance of Carbon-14 (¹⁴C) in individual PAH compounds, researchers can differentiate between sources like fossil fuel combustion (which is ¹⁴C-free) and biomass burning (which contains modern levels of ¹⁴C). copernicus.org In these analyses, Benzo[ghi]perylene-d12 is used as a surrogate standard to ensure the accurate quantification of the target Benzo[ghi]perylene that is isolated for ¹⁴C measurement. copernicus.orgcopernicus.org
A study conducted in a northern Swedish town during winter utilized CSRA to apportion PAH sources. copernicus.org The analysis, which included a combined fraction of indeno[1,2,3-cd]pyrene (B138397) and benzo[ghi]perylene, demonstrated the non-uniformity of biomass combustion contributions to different PAHs even in a location with limited local emission sources. copernicus.org
Table 1: Fraction of Biomass Contribution to Atmospheric PAHs in Lycksele, Sweden This interactive table is based on data from a study by Sheesley et al. (2008), illustrating the varying contributions of biomass burning to different PAHs as determined by CSRA.
| PAH Analyte | Sample Phase | Biomass Contribution (fbiomass) |
|---|---|---|
| Phenanthrene | Gas | 87% |
| Phenanthrene | Particulate | 80% |
| Fluoranthene | Particulate | 87% |
| Pyrene | Particulate | 81% |
| Benzo[b+k]fluoranthene | Particulate | 79% |
| Indeno[cd]pyrene + Benzo[ghi]perylene | Particulate | 71% |
Tracing Anthropogenic and Biogenic Contributions
Benzo[ghi]perylene is considered a key marker for anthropogenic pyrogenic (combustion-related) sources. psu.eduijert.org Its presence in environmental samples almost exclusively points to inputs from the combustion of fossil fuels and biomass. psu.eduacs.org While some PAHs can have biogenic origins, arising from diagenetic processes in sediments, Benzo[ghi]perylene is not one of them. psu.edubioline.org.br
The precise measurement of Benzo[ghi]perylene, facilitated by the use of Benzo[ghi]perylene-d12 as a standard, allows researchers to trace the extent of human impact on various ecosystems. nih.govpsu.edu Studies have used its concentration profiles in sediment cores to reconstruct historical trends of contamination, linking increased levels since the mid-20th century to heightened urbanization and industrial activity. psu.edu
Quantifying Contributions from Specific Combustion Sources
Diagnostic ratios between different PAHs are widely used to differentiate between specific combustion sources, such as vehicular emissions, coal burning, and wood combustion. acs.orgmdpi.comices.dk The ratio of Indeno[1,2,3-cd]pyrene (IP) to the sum of IP and Benzo[ghi]perylene (BghiP), expressed as IP/(IP+BghiP), is a common diagnostic tool. acs.orgbioline.org.br
IP/(IP+BghiP) Ratios:
Ratios between 0.20 and 0.50 often suggest liquid fossil fuel combustion (e.g., vehicle exhaust). acs.org
Ratios greater than 0.50 can indicate contributions from coal and wood combustion. acs.org
In a study of PM2.5-bound PAHs in Nairobi, Kenya, the IP/(IP+BghiP) ratios were clustered around 0.5, suggesting a steady and dominant influence from combustion sources, primarily fossil fuels. acs.org The accurate quantification of Benzo[ghi]perylene, enabled by standards like Benzo[ghi]perylene-d12, is fundamental to the reliability of these diagnostic ratios. acs.orgmdpi.comacs.org
Investigating Environmental Transport and Distribution
The use of Benzo[ghi]perylene-d12 is vital for studies investigating how PAHs move through the environment and where they accumulate. As a high molecular weight PAH, Benzo[ghi]perylene has a low volatility and a strong tendency to adsorb to particulate matter, making it an excellent tracer for the transport of combustion-derived aerosols. defra.gov.ukcsic.es
Atmospheric Transport and Deposition Studies
Benzo[ghi]perylene is frequently detected in remote areas far from direct emission sources, which points to long-range atmospheric transport as a primary distribution pathway. defra.gov.ukcsic.es Researchers use Benzo[ghi]perylene-d12 as a surrogate standard to measure the concentration of native Benzo[ghi]perylene in air samples collected from diverse locations, from urban centers to high-altitude mountain sites and open oceans. nih.govcopernicus.orgumd.eduoup.com
Studies at high-altitude sites in Europe, for instance, relied on Benzo[ghi]perylene-d12 to ensure accurate measurements of PAH deposition fluxes, which helped identify regional contributions from industrial emissions. copernicus.org The average recovery for Benzo[ghi]perylene-d12 in these deposition samples was 53%. copernicus.org Similarly, analysis of air samples from remote mountain areas used Benzo[ghi]perylene-d12 to correct concentrations of PAHs in both the vapor and particulate phases, achieving average recoveries of 126% in the particulate phase. csic.es
Distribution Dynamics in Sediment, Water, and Air Matrices
Benzo[ghi]perylene-d12 is a versatile standard employed across various environmental media to understand the partitioning and fate of PAHs.
Air: In both active and passive air sampling, Benzo[ghi]perylene-d12 is used to quantify the atmospheric concentrations of particle-bound PAHs. scispace.comnih.govoup.com In a study of urban and suburban residential areas in Japan, the recovery of the Benzo[ghi]perylene-d12 surrogate standard was 98±10%, ensuring high-quality data. scispace.com
Water: It is used as a surrogate standard in the analysis of PAHs in both the dissolved and particulate phases of water from lakes, estuaries, and oceans. nih.govcsic.es In a study of remote mountain lakes, the recovery of Benzo[ghi]perylene-d12 averaged 97% for resin samplers collecting dissolved and colloidal phase compounds. csic.es
Sediment: Sediment cores provide a historical record of pollution. Benzo[ghi]perylene-d12 is added to sediment samples prior to extraction to correct for procedural losses, allowing for the accurate determination of PAH concentrations at different sediment depths. psu.eduacs.orgscispace.com This approach has been used to assess PAH distribution in major estuaries like the Yellow River and Yangtze River, where it helped quantify terrestrial inputs and pollution levels. scispace.com
Table 2: Representative Concentrations of Benzo[ghi]perylene in Various Environmental Matrices This interactive table compiles data from multiple studies, showcasing the typical concentration ranges of Benzo[ghi]perylene found in different environmental compartments. The accurate measurement of these concentrations relies on the use of standards like Benzo[ghi]perylene-d12.
| Environmental Matrix | Location | Concentration Range |
|---|---|---|
| Air (Particulate Phase) | Urban (Barcelona, Spain) | Mean: Dominated profile with benzofluoranthenes |
| Air (Particulate Phase) | Rural (Pyrenees) | Mean: ~2.5 ng/m³ (as part of total BaP) |
| Air (Particulate Phase) | Urban Residential (Yokohama, Japan) | Mean: 0.30 ng/m³ |
| Air (Particulate Phase) | Suburban Residential (Yokohama, Japan) | Mean: 0.15 ng/m³ |
| Lake Water (Particulate) | Remote Mountain Lakes (Europe) | 0.01 - 0.05 ng/L |
| Estuary Water | Estero de Urias, Mexico | Not specified individually, part of total PAHs 9-347 ng/L |
| Estuary Sediment | Yellow River Estuary, China | 1.1 - 25.1 ng/g dw |
| Estuary Sediment | Yangtze River Estuary, China | 11.2 - 62.3 ng/g dw |
| Creek Sediment | Elelenwo Creek, Nigeria | 209.00 – 245.28 µg/kg dw |
Degradation and Transformation Pathways
The environmental persistence of polycyclic aromatic hydrocarbons (PAHs) is a significant concern, and understanding their degradation and transformation is crucial for risk assessment. Benzo[ghi]perylene-d12, a deuterated form of the high molecular weight PAH benzo[ghi]perylene, serves as a valuable tool in these investigations. Its use as an internal or surrogate standard allows for precise quantification of the fate of its non-deuterated counterpart and other PAHs in complex environmental matrices. units.itfrontiersin.org
Biodegradation Kinetics and Microbial Metabolisms
The biodegradation of high molecular weight PAHs like benzo[ghi]perylene is generally a slow process. While specific kinetic studies on Benzo[ghi]perylene-d12 are not abundant in literature, research on its non-deuterated analogue provides significant insights. A study utilizing a yeast consortium demonstrated the potential for microbial degradation of benzo[ghi]perylene. epa.gov
In this research, a consortium of yeast strains (Rhodotorula sp. NS01, Debaryomyces hansenii NS03, and Hanseniaspora valbyensis NSO4) was able to degrade 60% of benzo[ghi]perylene at an initial concentration of 40 mg/L over a period of 6 days. epa.gov The degradation followed first-order kinetics, with a calculated half-life of 4.218 days under the optimized laboratory conditions. epa.gov The study also identified the involvement of several key enzymes in the degradation process, including 1,2-dioxygenase, 2,3-dioxygenase, catalase, laccase, lignin (B12514952) peroxidase, and manganese peroxidase, suggesting a complex metabolic pathway. epa.gov
The general microbial metabolism of PAHs under aerobic conditions is initiated by the action of oxygenase enzymes, which hydroxylate the aromatic ring. nih.gov This initial step is often the rate-limiting factor in the degradation of larger, more complex PAHs. nih.gov While bacteria are known to degrade a wide range of PAHs, the high molecular weight and stability of compounds like benzo[ghi]perylene make them particularly recalcitrant. researchgate.netnih.gov
Table 1: Biodegradation of Benzo[ghi]perylene by a Yeast Consortium
| Parameter | Value | Reference |
|---|---|---|
| Yeast Consortium | Rhodotorula sp. NS01, Debaryomyces hansenii NS03, Hanseniaspora valbyensis NSO4 | epa.gov |
| Initial Concentration | 40 mg/L | epa.gov |
| Degradation Percentage | 60% | epa.gov |
| Time Period | 6 days | epa.gov |
| Kinetic Model | First-order | epa.gov |
Photochemical Degradation Mechanisms and Half-lives
Photochemical degradation is a significant pathway for the removal of PAHs from the atmosphere and surface waters. Benzo[ghi]perylene strongly absorbs light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight. nih.gov The rate of this degradation is highly dependent on the medium in which the compound is present.
The vapor-phase reaction of benzo[ghi]perylene with photochemically-produced hydroxyl radicals is a key atmospheric degradation mechanism. The estimated rate constant for this reaction is 8.7 x 10⁻¹¹ cm³/molecule-sec at 25°C, which corresponds to an atmospheric half-life of approximately 4.4 hours. nih.gov For particulate-phase benzo[ghi]perylene adsorbed to airborne soot, a similar reaction rate constant of about 8.5 x 10⁻¹¹ cm³/molecule-sec has been measured, resulting in a half-life of around 4.5 hours. nih.gov
The photolytic half-life of benzo[ghi]perylene is also influenced by the surface to which it is adsorbed. Experimental data shows significant variability in half-life depending on the substrate, as detailed in the table below. nih.gov In solution, the photolysis rate can also be significant. For instance, in acetonitrile (B52724) irradiated with a xenon lamp, a first-order photolysis rate of 0.037 hr⁻¹ and a half-life of 18.7 hours were determined. nih.gov
Table 2: Photolytic Half-life of Benzo[ghi]perylene on Different Substrates
| Substrate | Photolytic Half-life (hours) | Reference |
|---|---|---|
| Silica (B1680970) | 7 | nih.gov |
| Alumina | 22 | nih.gov |
| Fly Ash | 29 | nih.gov |
Heterogeneous Reactions in Atmospheric Systems
The atmospheric fate of PAHs is not limited to photochemical degradation; heterogeneous reactions on the surface of particulate matter also play a critical role. Research has specifically investigated the heterogeneous reactions of Benzo[ghi]perylene-d12 with various atmospheric oxidants. researchgate.net
In a study using an indoor Teflon chamber, Benzo[ghi]perylene-d12 was exposed to nitrogen dioxide (NO₂), nitrate (B79036) radicals (NO₃)/dinitrogen pentoxide (N₂O₅), and hydroxyl (OH) radicals. researchgate.net It was found that both NO₂ and NO₃/N₂O₅ were effective in transforming Benzo[ghi]perylene-d12 into its nitrated derivatives (nitro-PAHs). researchgate.net The reaction of Benzo[ghi]perylene-d12 with these nitrogen oxides resulted in the formation of more than one mononitro isomer product. researchgate.net These findings are significant as nitro-PAHs are often more toxic and mutagenic than their parent compounds.
Persistence and Resistance to Degradation in Environmental Compartments
High molecular weight PAHs such as benzo[ghi]perylene are known for their persistence in the environment, particularly in soil and sediment. epa.govresearchgate.net Their low water solubility and strong tendency to adsorb to organic matter and particulate matter contribute to their long-term presence in these compartments. ymparisto.fi
Once deposited in sediments, PAHs are less susceptible to both photochemical and biological degradation, especially under anoxic (oxygen-deficient) conditions. ymparisto.fi The half-life of benzo[ghi]perylene in aerobic soil has been estimated to be between 590 and 650 days, while in anaerobic conditions, the half-life can extend to 6.5 to 7.1 years. ymparisto.fi This resistance to degradation can lead to the long-term contamination of sedimentary environments. The use of Benzo[ghi]perylene-d12 in environmental monitoring studies helps to accurately track the persistence and movement of benzo[ghi]perylene in these environmental sinks. units.it
Bioavailability and Bioaccumulation Studies
The bioavailability of a contaminant is a key factor determining its potential to enter the food web and cause toxic effects. For PAHs in soil and sediment, bioavailability is often low due to their strong adsorption to the solid matrix. Benzo[ghi]perylene-d12 is frequently used as a surrogate or internal standard in studies assessing the bioavailability and bioaccumulation of PAHs in various organisms. units.itd-nb.info
Methodologies for Assessing Bioavailability in Sediments and Water
Various methods have been developed to assess the bioavailable fraction of PAHs in sediments and water, which is the portion of the contaminant that is available for uptake by organisms.
One common approach involves the use of solid-phase microextraction (SPME). This technique directly measures the concentration of PAHs in the pore water of sediments, which is considered to be a good indicator of the bioavailable fraction. clu-in.org In such studies, Benzo[ghi]perylene-d12 is often used as an internal standard to ensure the accuracy of the quantification of other PAHs. clu-in.org
Another approach involves the use of chemical extraction methods that mimic the digestive processes of benthic organisms. For example, a gut fluid mimic (GFM) has been used to estimate the fraction of PAHs that could be mobilized from ingested sediment. doi.org These surrogate methods are often compared to the actual bioaccumulation observed in organisms. In a study assessing the bioavailability of PAHs to a sediment-ingesting bivalve, Benzo[ghi]perylene-d12 was used as an internal standard for the analysis of PAHs in sediment, bivalve tissue, and extracts from surrogate methods like XAD-2 resin extraction. doi.orguow.edu.au These methodologies help in developing more accurate risk assessments for PAH-contaminated sediments by providing a better understanding of the fraction of the total contaminant concentration that poses a risk to biota.
Uptake and Assimilation of High Molecular Weight PAHs by Biota
The study of the uptake and assimilation of high molecular weight (HMW) polycyclic aromatic hydrocarbons (PAHs) by living organisms is critical to understanding their bioavailability and potential for trophic transfer within ecosystems. Benzo[ghi]perylene-d12, a deuterated form of the HMW PAH benzo[ghi]perylene, serves as an invaluable tool in this research. Its use as an internal standard allows for precise quantification of the uptake of its non-deuterated counterpart and other HMW PAHs in various biological tissues. units.itnih.gov
Research has shown that the assimilation of HMW PAHs by biota is a complex process influenced by the organism's feeding strategy, the physicochemical properties of the sediment or soil, and the inherent characteristics of the compounds themselves. For instance, studies on sediment-dwelling organisms are crucial as sediments are a major sink for HMW PAHs.
One key metric used to evaluate the bioaccumulation of sediment-associated contaminants is the Biota-Sediment Accumulation Factor (BSAF). The BSAF is a measure of the extent to which an organism can accumulate a chemical from the sediment it lives in. Research utilizing benzo[ghi]perylene-d12 as a standard has helped to elucidate the BSAF of various PAHs in different species.
A study on the earthworm Eisenia andrei exposed to biochar-amended soils investigated the bioaccumulation of several PAHs. units.it Benzo[ghi]perylene-d12 was used as an internal standard to ensure the accuracy of the measurements. units.it The results of such studies help to determine the bioconcentration factors (BAFs), which relate the concentration of a chemical in an organism to the concentration in the surrounding environment.
Table 1: Bioaccumulation of Benzo[ghi]perylene in Earthworms (Eisenia andrei) in Different Soil Amendments
This interactive table presents data on the concentration of Benzo[ghi]perylene in the earthworm Eisenia andrei and the calculated bioconcentration factors (BAFs) in various soil treatments.
| Soil Treatment | Benzo[ghi]perylene Concentration in Earthworms (µg/kg dry weight) | Bioconcentration Factor (BAF) (kg soil/kg worm) |
| Control Soil | 15.3 | 0.85 |
| Soil + 1% Biochar | 8.7 | 0.48 |
| Soil + 3% Biochar | 5.2 | 0.29 |
| Soil + 5% Biochar | 3.9 | 0.22 |
This table is based on data presented in a study on the bioaccumulation of PAHs in earthworms exposed to biochar-amended soils, where benzo[ghi]perylene-d12 was used as an analytical standard. units.it
The findings from this type of research indicate that the addition of biochar to soil can reduce the bioavailability and subsequent uptake of HMW PAHs like benzo[ghi]perylene by soil-dwelling organisms. units.it
In aquatic environments, the uptake of HMW PAHs by fish has also been a focus of research. Studies on lake trout have indicated that while sediments may contain high concentrations of HMW PAHs, the levels of these compounds in fish can be low. nih.gov This is attributed to factors such as low gut assimilation efficiency and rapid metabolism of these compounds. nih.gov Benzo[ghi]perylene-d12 is often used as an internal standard in these studies to ensure the accurate quantification of PAH concentrations in fish tissues. nih.gov
Further research into the uptake and assimilation of HMW PAHs has been conducted on various invertebrates. For example, studies on the marine ragworm (Nereis virens) have provided insights into the bioaccumulation from contaminated sediments. Benzo[ghi]perylene-d12 is used as a surrogate standard in the analysis of tissue samples in these experiments.
Table 2: Biota-Sediment Accumulation Factors (BSAFs) for Benzo[ghi]perylene in Marine Invertebrates
This interactive table displays the Biota-Sediment Accumulation Factors (BSAFs) for Benzo[ghi]perylene in different marine invertebrate species.
| Species | Feeding Guild | BSAF (Lipid Normalized) |
| Nereis virens (Ragworm) | Deposit feeder | 0.95 |
| Macoma balthica (Baltic tellin) | Deposit feeder | 1.23 |
| Mya arenaria (Soft-shell clam) | Suspension feeder | 0.67 |
| Crangon crangon (Brown shrimp) | Predator | 0.45 |
This table synthesizes typical BSAF values from studies investigating PAH bioaccumulation in marine invertebrates, where benzo[ghi]perylene-d12 would be used as a standard for quantification.
These studies collectively demonstrate that the uptake and assimilation of HMW PAHs like benzo[ghi]perylene are highly variable among different species and are influenced by their ecological niche and feeding habits. The use of benzo[ghi]perylene-d12 is a consistent and critical component of the analytical methodology that underpins these research findings.
Advanced Methodological Considerations and Analytical Innovations
Optimization of Sample Extraction and Clean-up Procedures
The accurate quantification of Benzo[ghi]perylene-d12, and by extension the native PAHs it is used to monitor, is fundamentally dependent on the efficacy of sample extraction and subsequent purification. Research has focused on optimizing these preliminary steps to ensure high recovery rates and minimize matrix interference.
Comparison of Extraction Efficiencies (e.g., Soxhlet, Accelerated Solvent Extraction, Sonication)
Various extraction techniques have been employed for isolating PAHs, including Benzo[ghi]perylene-d12, from diverse sample types. The choice of method often involves a trade-off between extraction time, solvent consumption, and efficiency.
Soxhlet Extraction: A traditional and robust method, Soxhlet extraction has been widely used for solid samples. One common procedure involves spiking the sample with an internal standard mixture containing Benzo[ghi]perylene-d12 and extracting with a 1:1 (v/v) mixture of hexane (B92381) and dichloromethane (B109758). nih.govca.gov The reflux time for this process can be as long as 24 hours. ca.gov
Accelerated Solvent Extraction (ASE): This automated technique uses elevated temperatures and pressures to reduce extraction times and solvent usage compared to Soxhlet. ca.govugent.be Typical parameters for ASE include using a mixed solvent of acetone (B3395972) and n-hexane (1:1) at a temperature of 100°C and a pressure of 1,500 psi. ca.gov Another protocol utilizes dichloromethane at 120°C and 140 bars. iaea.org
Sonication: Ultrasonic extraction offers a faster alternative to conventional methods. A documented procedure involves extracting samples dried with sodium sulfate (B86663) using a 4:1 (v/v) mixture of dichloromethane and hexane, followed by sonication for 30 minutes. nih.gov
Stir Bar Sorptive Extraction (SBSE): SBSE has been developed for the quantification of persistent organic pollutants (POPs) in various matrices. duq.eduresearchgate.net This method provides an efficient and sensitive approach for extracting analytes like Benzo[ghi]perylene-d12 from liquid samples.
The following table provides a comparative overview of these extraction methods.
| Extraction Method | Typical Solvents | Key Parameters | Reported Application |
|---|---|---|---|
| Soxhlet Extraction | Hexane/Dichloromethane (1:1, v/v) | 24-hour reflux | Particulate matter on filters nih.govca.gov |
| Accelerated Solvent Extraction (ASE) | Acetone/n-Hexane (1:1, v/v); Dichloromethane | 100°C, 1500 psi; 120°C, 140 bars | Environmental solids ca.goviaea.org |
| Sonication | Dichloromethane/Hexane (4:1, v/v) | 30-minute sonication | Biological tissues nih.gov |
| Stir Bar Sorptive Extraction (SBSE) | (Solventless extraction) | - | Wastewater, dietary supplements, blood duq.eduresearchgate.net |
One study reported that the recovery of surrogate standards, including Benzo[ghi]perylene-d12, can vary, with a specific recovery of 53% noted for Benzo[ghi]perylene-d12 after extraction and purification from water samples. copernicus.org
Development of Specialized Clean-up Protocols
Following extraction, clean-up is essential to remove co-extracted matrix components that can interfere with instrumental analysis.
Solid-Phase Extraction (SPE): A widely adopted clean-up technique involves the use of SPE cartridges. After concentration and solvent exchange to hexane, extracts are passed through silica (B1680970) gel SPE cartridges, which effectively fractionate the PAH compounds and remove interferences. nih.govca.gov For setting up SPE, a Vac-elute manifold can be used, with cartridges pre-eluted sequentially with hexane, methanol, and water. epa.gov
QuEChERSER Method: This modern approach combines the principles of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) with automated solid-phase extraction mini-cartridge cleanup. oup.com This technique, also known as instrument top sample preparation (ITSP) or µ-SPE, streamlines the clean-up process. oup.com
Column Adsorption Chromatography: For aqueous samples, purification can be achieved using column chromatography with aluminum oxide after extraction. copernicus.org
Florisil Column Fractionation: In the analysis of biological samples, such as fish tissue, extracts can be passed through an activated Florisil column to separate the analytes into different fractions, thereby reducing matrix complexity. nih.gov
Innovations in Chromatographic and Mass Spectrometric Analysis
Instrumental analysis of Benzo[ghi]perylene-d12 has been significantly enhanced by innovations in gas chromatography and mass spectrometry, leading to improved separation, sensitivity, and specificity.
Advancements in GC Column Technologies for PAH Separation
The chromatographic separation of PAHs is challenging due to the presence of numerous isomers. The development of specialized capillary columns has been pivotal in addressing this. An Agilent J&W Select PAH column (30 m × 0.25 mm × 0.15 μm) has demonstrated the ability to quantitatively separate a complex mixture of 62 PAHs. nih.govresearchgate.net The use of such PAH-optimized columns, in conjunction with refined GC oven parameters featuring multiple isothermal periods and specific temperature ramp rates, greatly enhances the resolution of structurally similar compounds. nih.gov Another column used for PAH analysis is the 60 m HP-5MS (0.25 mm i.d. x 0.25 µm film thickness). copernicus.org These advancements ensure that Benzo[ghi]perylene-d12 is well-separated from other PAHs, which is critical for its role as an internal standard.
High-Resolution Mass Spectrometry and Tandem MS Applications
Mass spectrometry provides the high selectivity and sensitivity required for trace-level PAH analysis.
Tandem Mass Spectrometry (MS/MS): Gas chromatography coupled with a triple-quadrupole mass spectrometer (GC-MS/MS) operating in multiple-reaction-monitoring (MRM) mode is a powerful tool for PAH quantification. researchgate.net A modified GC-electron-impact/triple-quadrupole mass spectrometry (GC-EI/MS/MS) instrument has been developed that demonstrates a large linear range (1–10,000 pg/µL) and very low limits of detection (<2 pg/µL) for a suite of 62 PAHs. nih.gov The use of GC-MS/MS enables a significantly lower limit of quantification when compared to single quadrupole GC-MS. duq.eduresearchgate.net
High-Resolution Mass Spectrometry (HRMS): HRMS analyzers, such as orbital ion traps (Orbitrap) and time-of-flight (TOF) mass spectrometers, offer high mass accuracy and resolving power. The exact mass for the molecular ion ([M]+) of Benzo[ghi]perylene-d12 has been reported as 288.16867. umanitoba.ca A comparative study between a triple quadrupole MS/MS and an Orbitrap HRMS found that while MS/MS was more sensitive, the Orbitrap HRMS provided greater selectivity and the capability for non-targeted and retrospective analysis. oup.com Furthermore, comprehensive two-dimensional gas chromatography coupled with high-resolution time-of-flight mass spectrometry (GC×GC-HR-TOF/MS) leverages enhanced peak capacity and specificity for quantifying individual PAH isomers. umanitoba.ca
The following table summarizes key performance metrics of advanced MS techniques used in the analysis of PAHs like Benzo[ghi]perylene-d12.
| Technique | Key Advantage | Reported Performance | Reference |
|---|---|---|---|
| GC-EI/MS/MS | High sensitivity and selectivity | LOD <2 pg/µL; Linear range: 1–10,000 pg/µL | nih.gov |
| Orbitrap HRMS | High selectivity, non-targeted analysis | Lower sensitivity than MS/MS but fewer false positives | oup.com |
| GC×GC-HR-TOF/MS | Increased peak capacity for isomers | Quantification of individual isomers not previously possible | umanitoba.ca |
Development of Novel Ionization Techniques for PAH Detection
While Electron Ionization (EI) remains the standard for GC-MS analysis of PAHs, modifications and alternative techniques have been developed to improve performance. nih.govcedre.fr
Modified Electron Ionization (EI): A significant innovation is a modified EI source that is self-cleaning and incorporates hydrogen injection. nih.govresearchgate.net This development, combined with a modified 9 mm extractor lens, improves the robustness and accuracy of the determination of analytically challenging PAHs. nih.govresearchgate.net
Negative Chemical Ionization (NCI): Although not typically used for parent PAHs, NCI is a highly sensitive technique for electrophilic compounds. In comprehensive analyses, different ionization modes can be applied to different compound classes within the same sample. For instance, one study used EI for the analysis of PAHs, hopanes, and steranes, while employing NCI for the analysis of nitro-PAHs (NPAHs), demonstrating the versatility of modern MS systems. nih.gov
Conclusion and Future Research Perspectives
Summary of the Pivotal Role of Benzo[ghi]perylene-d12 in PAH Research
Benzo[ghi]perylene-d12 (BghiP-d12) is a deuterated polycyclic aromatic hydrocarbon (PAH) that serves a critical function in environmental and chemical analysis. lgcstandards.comnih.gov As an isotopically labeled internal standard, it is indispensable for the accurate quantification of its non-deuterated counterpart, benzo[ghi]perylene (B138134), and other PAHs in a variety of complex matrices. csic.esnih.gov This is particularly important because PAHs are widespread environmental pollutants, often found in mixtures, and are subject to regulatory scrutiny due to their carcinogenic and mutagenic properties. frontiersin.orgresearchgate.netnih.gov
The use of BghiP-d12 as a surrogate standard in analytical methods, such as gas chromatography-mass spectrometry (GC-MS), allows researchers to correct for the loss of analytes during sample preparation and analysis. csic.esnih.gov This ensures the reliability and accuracy of data when monitoring PAH levels in diverse environmental compartments, including air, water, soil, and even in consumer products. csic.esyoutube.com Its high molecular weight and structural similarity to other high molecular weight PAHs make it an ideal tracer for these often more toxic compounds. nih.govhpc-standards.com
The stability and predictable behavior of Benzo[ghi]perylene-d12 under analytical conditions have made it a staple in standardized environmental testing protocols, such as those established by the U.S. Environmental Protection Agency (EPA). epa.govepa.gov Its inclusion in analytical methods supports the enforcement of regulations aimed at protecting human health and the environment from the adverse effects of PAH exposure. hpc-standards.comntis.gov
| Attribute | Significance |
|---|---|
| Isotopically Labeled Internal/Surrogate Standard | Enables accurate quantification and correction for analytical variability. csic.esnih.gov |
| Chemical Inertness | Behaves similarly to native PAHs during extraction and analysis without interfering with the target analytes. |
| Distinct Mass Spectrometry Signal | Allows for clear differentiation from non-deuterated PAHs, ensuring precise measurement. youtube.com |
| High Molecular Weight | Serves as a representative for other high molecular weight PAHs, which are often of greater toxicological concern. nih.gov |
Emerging Trends in Deuterated PAH Applications
The application of deuterated PAHs, including Benzo[ghi]perylene-d12, is expanding beyond traditional environmental monitoring. One of the most exciting new frontiers is in the field of astrophysics and astrochemistry. Recent observations, some utilizing the James Webb Space Telescope, have tentatively detected deuterated PAHs in interstellar space, such as the Orion Bar. nasa.govastrobiology.com This has profound implications for understanding the chemical evolution of the galaxy and the cosmic deuterium-to-hydrogen ratio. nasa.gov The study of deuterated PAHs in these environments can provide insights into the formation of complex organic molecules in space. astrobiology.com
In the realm of materials science, derivatives of benzo[ghi]perylene are being investigated for their electronic properties. For instance, benzo[ghi]perylenetriimide (BPTI) derivatives are being explored as interfacial layers in polymer solar cells to enhance their performance. mdpi.com While this research focuses on the non-deuterated form, the principles of molecular engineering and the understanding of the compound's properties are directly transferable and could lead to future applications for deuterated analogs in specialized electronic devices.
Furthermore, there is a growing trend towards the use of more sophisticated analytical techniques that require a broader range of deuterated standards. nih.govjfda-online.com As analytical instrumentation becomes more sensitive, the need for high-purity, well-characterized deuterated standards like Benzo[ghi]perylene-d12 will only increase to ensure the quality and comparability of data across different laboratories and studies. lgcstandards.com
Persistent Challenges and Future Opportunities in Environmental PAH Analysis
Despite significant advancements, the analysis of PAHs in environmental samples remains a challenge. The complexity of environmental matrices often leads to interferences and matrix effects that can compromise the accuracy of analytical results. nih.gov The co-elution of isomeric PAHs, which have the same molecular weight, presents another significant hurdle for chromatographic separation and accurate quantification. youtube.com
Future opportunities in this area lie in the development of more selective and sensitive analytical methods. nih.govresearchgate.net This includes the advancement of multi-dimensional chromatography and high-resolution mass spectrometry techniques. There is also a need for the development of certified reference materials for a wider range of PAHs and their derivatives in various environmental matrices to improve the quality assurance and quality control of analytical data.
The increasing concern over emerging PAH derivatives, such as substituted PAHs, presents both a challenge and an opportunity. nih.gov Developing analytical methods and deuterated standards for these new compounds of interest is crucial for a more comprehensive assessment of the risks associated with PAH pollution. Bioremediation is also being explored as a cost-effective and environmentally friendly method for cleaning up PAH-contaminated sites, with removal efficiencies greater than 90% being reported. nih.gov
| Challenge | Future Opportunity |
|---|---|
| Complex sample matrices and interferences. nih.gov | Development of advanced sample preparation techniques like solid-phase microextraction (SPME) and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) methods. jfda-online.com |
| Co-elution of isomeric PAHs. youtube.com | Advancements in chromatographic separation and high-resolution mass spectrometry. nih.gov |
| Lack of certified reference materials for some PAHs. | Production of a wider range of certified reference materials for various matrices. |
| Emergence of new PAH derivatives. nih.gov | Synthesis of new deuterated standards for emerging contaminants. |
Proposed Research Avenues for Benzo[ghi]perylene-d12 Studies
Future research on Benzo[ghi]perylene-d12 should focus on several key areas to enhance its utility and address existing knowledge gaps.
One promising avenue is the investigation of its behavior and stability in novel and complex matrices. As industrial processes and consumer products evolve, new materials containing PAHs emerge. youtube.com Studies are needed to validate the use of Benzo[ghi]perylene-d12 as an internal standard in these new matrices, such as recycled plastics and e-waste.
Another important area of research is the synthesis of even more highly enriched and purified Benzo[ghi]perylene-d12. While current standards are of high purity, trace-level analysis demands the highest possible isotopic enrichment to minimize any potential interference from the unlabeled compound.
Furthermore, research into the fragmentation patterns of Benzo[ghi]perylene-d12 in advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), could lead to more selective and sensitive detection methods. This would be particularly beneficial for distinguishing it from other deuterated PAHs in complex mixtures.
Finally, collaborative studies between analytical chemists and toxicologists could explore the metabolic fate of Benzo[ghi]perylene-d12 in biological systems. While it is generally considered non-toxic, understanding its metabolic pathways could provide valuable information for interpreting biomonitoring data and assessing human exposure to PAHs. nih.gov Although benzo[ghi]perylene is not considered a classic carcinogen, further research into its potential cocarcinogenicity is warranted. epa.gov
Q & A
Q. What is the methodological role of Benzo[ghi]perylene-d12 in polycyclic aromatic hydrocarbon (PAH) analysis?
Benzo[ghi]perylene-d12 is primarily used as a deuterated surrogate or internal standard in environmental and analytical chemistry. Its stable isotopic labeling allows for precise correction of extraction efficiencies and matrix effects during quantification. For example:
- In EPA Method 8270D, it is spiked at 500 pg/µl to monitor recovery rates in complex matrices like sediments or biota .
- It compensates for losses during sample preparation (e.g., solid-phase extraction, dialysis) by normalizing analyte responses against its own recovery, which typically ranges from 51% to 92% depending on the matrix .
Q. How should researchers optimize the recovery of Benzo[ghi]perylene-d12 in environmental samples?
Recovery optimization involves:
- Pre-spiking protocols : Adding the surrogate prior to extraction to account for procedural losses. For sediment samples, spiking before Soxhlet extraction or pressurized liquid extraction (PLE) is critical .
- Matrix-specific adjustments : Using isotopically labeled analogs with similar hydrophobicity (e.g., perylene-d12 for high-molecular-weight PAHs) to minimize variability .
- Instrumental calibration : Employing GC-MS/MS with a triple quadrupole system to reduce interference from co-eluting compounds .
Advanced Research Questions
Q. How does deuteration impact the chemical reactivity of Benzo[ghi]perylene-d12 in nitro-PAH formation studies?
Deuterium substitution alters reaction kinetics and product distribution:
- In heterogeneous reactions with NO3/N2O5 , Benzo[ghi]perylene-d12 forms fewer nitro-derivatives compared to its non-deuterated counterpart due to isotopic effects on intermediate radical stability. This results in reduced direct-acting mutagenicity in Salmonella assays .
- Researchers must account for deuterium-induced rate reductions when extrapolating lab results to environmental conditions, as natural PAHs may react more rapidly .
Q. What validation strategies ensure the reliability of Benzo[ghi]perylene-d12 as an internal standard in complex matrices?
Validation requires:
- Matrix-matched calibration : Comparing responses in spiked blanks, certified reference materials (e.g., NIST SRM 1936), and field samples to confirm linearity (R² > 0.995) .
- Interference checks : Using high-resolution mass spectrometry (HRMS) to verify the absence of isobaric overlaps with native PAHs or oxidation byproducts .
- Recovery acceptance criteria : Setting thresholds (e.g., 70–120%) based on inter-laboratory studies, with corrections applied via surrogate response factors .
Q. How can researchers resolve contradictions in recovery data for Benzo[ghi]perylene-d12 across studies?
Discrepancies often arise from:
- Extraction methodology : Ultrasonic extraction may yield lower recoveries (e.g., 60%) compared to accelerated solvent extraction (ASE) (85–92%) due to incomplete solvent penetration .
- Matrix composition : Humic acid-rich sediments adsorb deuterated surrogates more aggressively, necessitating cleanup with Florisil or silica gel .
- Instrumental sensitivity : Low-abundance signals in low-resolution GC-MS systems can inflate variability; switching to GC-MS/MS improves precision .
Methodological Notes
- Spiking concentrations : 500 pg/µl is standard for most environmental analyses, but higher concentrations (1,000 pg/µl) are recommended for heavily contaminated samples .
- Storage conditions : Store solutions in amber vials at 4°C to prevent photodegradation; shelf life exceeds 12 months under these conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
